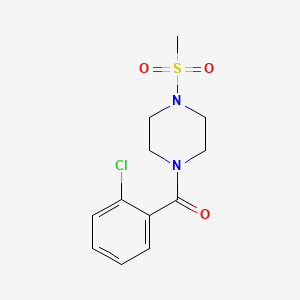
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine, also known as CBMP, is a chemical compound with potential therapeutic applications. It is a piperazine derivative that has been synthesized and studied in recent years due to its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis, and the inhibition of inflammation and pain. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been shown to have antioxidant properties, meaning it can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine for lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it has not yet been extensively studied in vivo, meaning its potential therapeutic applications and side effects are not well understood.
Future Directions
There are several future directions for research on 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine, including further studies on its potential therapeutic applications, its mechanism of action, and its side effects. Additionally, researchers may explore modifications to the 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine molecule to improve its efficacy and reduce potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine in vivo may help to better understand its potential as a therapeutic agent.
Synthesis Methods
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with piperazine, followed by the addition of methylsulfonyl chloride. The resulting compound is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. It has been shown to have cytotoxic effects on cancer cells, meaning it can kill cancer cells while leaving healthy cells unharmed. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been studied for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
(2-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVTCTYRJLQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)
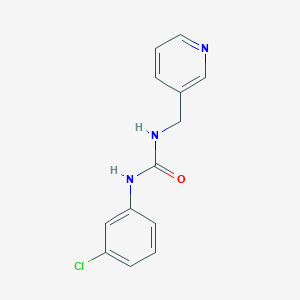
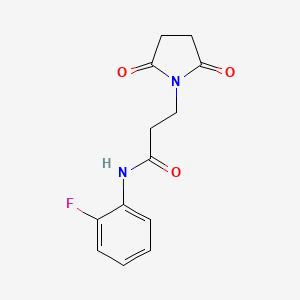
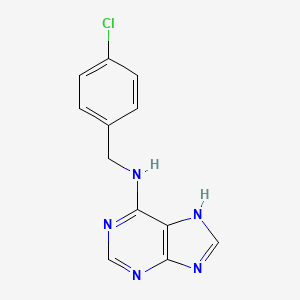
![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)


![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
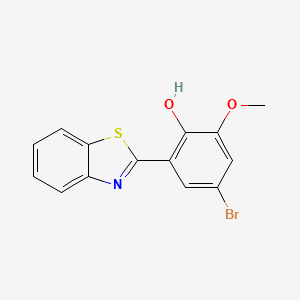
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)